molecular formula C25H29N5O4 B2637804 N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1219913-05-9

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No. B2637804
CAS RN: 1219913-05-9
M. Wt: 463.538
InChI Key: MWJDJBFFLQFXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of compounds related to the specified chemical have been investigated, highlighting their potential in creating novel structures with diverse biological activities. For instance, a study presented the synthesis and crystal structure of a compound with moderate herbicidal and fungicidal activities, showcasing the utility of such compounds in agricultural research (Hu Jingqian et al., 2016).

Biological Activity

Compounds derived from the specified chemical structure have been explored for their biological activities. For example, derivatives have shown anti-inflammatory activity, indicating their potential in medical research for developing new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013). Another study demonstrated the antimicrobial activity of new heterocycles incorporating the antipyrine moiety, suggesting their application in the development of new antimicrobial drugs (Samir Bondock et al., 2008).

Application in Heterocyclic Chemistry

The chemical's derivatives have been utilized in the synthesis of novel heterocyclic compounds, showing its versatility in organic chemistry. Research on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition presents an example of its application in creating new compounds with potential pharmacological properties (A. Rahmouni et al., 2014).

Potential in Drug Discovery

The structural framework of the compound under discussion lends itself to modification and exploration in drug discovery. Studies on the synthesis and characterization of 4-aminoantipyrine-based heterocycles, for instance, have indicated the potential for anticancer activity, underscoring the importance of such compounds in medicinal chemistry research (M. Ghorab et al., 2014).

properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-14(2)17-11-21(31)28-24(26-17)30-20(10-18(29-30)15-8-9-15)27-22(32)13-33-19-7-5-6-16-12-25(3,4)34-23(16)19/h5-7,10-11,14-15H,8-9,12-13H2,1-4H3,(H,27,32)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJDJBFFLQFXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=CC5=C4OC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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